Product packaging for 1,3-Dithiane 1,1,3,3-tetraoxide(Cat. No.:CAS No. 26413-18-3)

1,3-Dithiane 1,1,3,3-tetraoxide

Cat. No.: B8803763
CAS No.: 26413-18-3
M. Wt: 184.2 g/mol
InChI Key: YIMCEGNLWJUWNH-UHFFFAOYSA-N
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Description

Classification and Structural Features within Dithiane Chemistry

1,3-Dithiane (B146892) 1,1,3,3-tetraoxide is classified as a sulfone, specifically a disulfone, due to the presence of two SO2 groups within the six-membered ring. The core structure is a cyclohexane (B81311) ring where the carbon atoms at positions 1 and 3 are replaced by sulfur atoms. scribd.com The high oxidation state of the sulfur atoms significantly influences the geometry and electronic properties of the ring. The presence of the four oxygen atoms withdraws electron density from the sulfur atoms, making the adjacent methylene (B1212753) protons more acidic than in the parent 1,3-dithiane.

The structural features of a related compound, 2-methoxymethyl-1,3-dithiane 1,1,3,3-tetraoxide, have been studied using X-ray crystallography. researchgate.net These studies reveal a six-membered dithiane ring where each sulfur atom is bonded to two oxygen atoms. researchgate.net The presence of the electron-withdrawing oxygen atoms affects the bond lengths and angles within the ring compared to the non-oxidized 1,3-dithiane. researchgate.net

Significance of Highly Oxidized Sulfur Heterocycles in Contemporary Organic Synthesis

Highly oxidized sulfur heterocycles, including sulfones and sulfoxides derived from dithianes, are valuable intermediates in modern organic synthesis. The oxidation of sulfur-containing heterocycles to sulfoxides and sulfones provides opportunities for further structural diversification. nih.gov These oxidized species can participate in a variety of chemical transformations, making them useful building blocks for complex molecules.

Sulfur-containing heterocycles are present in numerous biologically active compounds and are considered important pharmacophores in drug discovery. researchgate.netbookpi.org The ability to modify the oxidation state of the sulfur atoms allows for the fine-tuning of the electronic and steric properties of these molecules, which can be crucial for their biological activity.

Historical Context of Dithiane Derivatives as Synthetic Tools

The use of 1,3-dithianes as synthetic tools was pioneered by Corey and Seebach. researchgate.netresearchgate.net They recognized that the protons at the C2 position of 1,3-dithiane could be removed by a strong base to form a stabilized carbanion. researchgate.netquimicaorganica.org This carbanion, acting as a masked acyl anion, can react with various electrophiles to form new carbon-carbon bonds. researchgate.netasianpubs.org This "umpolung" (reversal of polarity) strategy has become a cornerstone of organic synthesis, allowing for the construction of complex molecules from simple starting materials. researchgate.net

Initially, 1,3-dithianes were primarily used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. asianpubs.orgorganic-chemistry.org However, their role quickly expanded to that of versatile synthetic intermediates for the formation of aldehydes, ketones, α-hydroxy ketones, and other functional groups. scribd.comorgsyn.org The development of dithiane chemistry has provided powerful methods for the assembly of complex natural products. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4S2 B8803763 1,3-Dithiane 1,1,3,3-tetraoxide CAS No. 26413-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26413-18-3

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

1,3-dithiane 1,1,3,3-tetraoxide

InChI

InChI=1S/C4H8O4S2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2

InChI Key

YIMCEGNLWJUWNH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CS(=O)(=O)C1

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithiane 1,1,3,3 Tetraoxide and Its Derivatives

General Strategies for Oxidizing 1,3-Dithianes to 1,1,3,3-Tetraoxides

The conversion of 1,3-dithianes to their corresponding 1,1,3,3-tetraoxides involves the oxidation of both sulfur atoms to the sulfone oxidation state. This transformation requires potent oxidizing agents and carefully controlled reaction conditions to achieve high yields and avoid undesired side reactions.

Peroxy Acid-Mediated Oxidations

Peroxy acids are a common class of reagents for the oxidation of sulfides to sulfones. The strong oxidizing power of these reagents is necessary to achieve the complete oxidation of both sulfur atoms in the 1,3-dithiane (B146892) ring to the +6 oxidation state. A combination of a catalytic amount of hydrobromic acid and an excess of hydrogen peroxide has been found to be an effective reagent for the oxidative cleavage of 1,3-dithianes, which proceeds through the oxidation of the sulfur atoms. epa.gov This method is advantageous due to its mild and environmentally friendly nature. epa.gov

Periodate-Based Oxidations

Sodium periodate (B1199274) (NaIO₄) is a versatile and powerful oxidizing agent widely used in organic synthesis. researchgate.netorganic-chemistry.org It is particularly effective in the oxidation of sulfides to sulfoxides and sulfones. researchgate.net The oxidation of 1,3-dithiane with sodium periodate can lead to the formation of the corresponding 1,1,3,3-tetraoxide. cardiff.ac.uk The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of the oxidation. For instance, the oxidation of 1,3-dithiane with sodium periodate in a mixture of methanol (B129727) and water has been reported to yield the tetraoxide. cardiff.ac.uk Periodates are known for their ability to cleave vicinal diols, but they are also potent oxidants for various other functional groups, including sulfides. wikipedia.orgnih.gov

Exploration of Other Oxidizing Reagents and Conditions

Beyond peroxy acids and periodates, other oxidizing systems have been explored for the synthesis of 1,3-dithiane 1,1,3,3-tetraoxides. These often involve transition metal catalysts in conjunction with a stoichiometric oxidant. For example, ruthenium trichloride (B1173362) has been used as a catalyst for the oxidation of various organic compounds. organic-chemistry.org While specific application to 1,3-dithiane tetraoxide synthesis is a subject of ongoing research, the principle of using such catalytic systems presents a viable alternative. The choice of the oxidizing agent and reaction conditions is critical and can influence the yield and purity of the final product.

Targeted Synthesis of Unsubstituted 1,3-Dithiane 1,1,3,3-tetraoxide

The direct oxidation of the parent 1,3-dithiane molecule is the most straightforward approach to obtaining the unsubstituted 1,1,3,3-tetraoxide. This process requires strong oxidizing agents capable of converting both thioether linkages to the sulfone state.

A reported method involves the oxidation of 1,3-dithiane using sodium periodate. cardiff.ac.uk In a specific procedure, sodium periodate is added to a suspension of 1,3-dithiane in a mixture of methanol and water. cardiff.ac.uk The reaction is stirred for an extended period to ensure complete oxidation. cardiff.ac.uk The workup procedure involves the removal of the solvent and extraction of the product. cardiff.ac.uk

ReactantOxidizing AgentSolventReaction TimeProduct
1,3-DithianeSodium PeriodateMethanol/Water96 hoursThis compound

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved through two main strategies: oxidation of a pre-functionalized 1,3-dithiane or functionalization of the pre-formed this compound ring.

Alkylation Approaches to Functionalized Tetraoxides

Alkylation of 2-lithio-1,3-dithianes is a well-established method for introducing substituents at the C2 position of the dithiane ring. organic-chemistry.orgorganic-chemistry.org This carbanion can then react with various electrophiles, such as alkyl halides, to yield 2-substituted 1,3-dithianes. organic-chemistry.orgscribd.com These substituted dithianes can then be oxidized to the corresponding 1,1,3,3-tetraoxides using the methods described in section 2.1.

The general procedure involves the deprotonation of a 2-substituted or unsubstituted 1,3-dithiane with a strong base like n-butyllithium to form a 2-lithio-1,3-dithiane intermediate. organic-chemistry.org This is followed by the addition of an alkylating agent. organic-chemistry.org For example, benzenesulfonates of primary alcohols have been shown to react efficiently with 2-lithio-1,3-dithianes to give 2-alkyl derivatives in high yields. organic-chemistry.org

1,3-Dithiane DerivativeBaseAlkylating AgentProduct
1,3-Dithianen-ButyllithiumPrimary Alkyl Benzenesulfonate2-Alkyl-1,3-dithiane
2-Phenyl-1,3-dithianen-ButyllithiumPrimary Alkyl Benzenesulfonate2-Alkyl-2-phenyl-1,3-dithiane

Following alkylation, the resulting 2-substituted-1,3-dithiane can be subjected to oxidation to afford the desired 2-substituted-1,3-dithiane 1,1,3,3-tetraoxide.

Ring Expansion and Rearrangement Protocols for Analogues

The structural framework of this compound allows for various ring expansion and rearrangement reactions, providing access to a diverse range of structurally modified analogues. A key transformation in this context is the Ramberg-Bäcklund reaction, a well-established method for converting α-halo sulfones into alkenes through a transient three-membered episulfone intermediate with the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org

The general mechanism of the Ramberg-Bäcklund reaction involves the initial deprotonation of an α-halo sulfone at the carbon bearing the halogen, followed by an intramolecular nucleophilic attack to form a strained episulfone. This intermediate readily eliminates sulfur dioxide to yield the corresponding alkene. wikipedia.org The stereochemical outcome of the reaction can be influenced by the choice of base, with weaker bases often favoring the formation of Z-alkenes, while stronger bases tend to produce E-alkenes. organic-chemistry.org

In the context of this compound derivatives, a 2-halo substituted precursor would be required to initiate the Ramberg-Bäcklund rearrangement. The reaction of a 2-chloro-1,3-dithiane (B1253039) 1,3-dioxide with a lithiating agent has been shown to result in the migration of a substituent from a boron-based reagent to the carbon at the 2-position, displacing the chloride. organic-chemistry.org While this demonstrates the reactivity at the 2-position, the subsequent steps to induce a Ramberg-Bäcklund type rearrangement would involve the formation of the tetraoxide and then treatment with a suitable base.

The application of the Ramberg-Bäcklund reaction to cyclic α-halo sulfones can lead to the formation of cycloalkenes. For instance, the reaction can be employed to synthesize strained ring systems like cyclobutenes. organic-chemistry.org This suggests that a suitably substituted 2-halo-1,3-dithiane 1,1,3,3-tetraoxide could potentially undergo a ring contraction to form a cyclobutene (B1205218) derivative upon treatment with a base.

The following table summarizes the key aspects of the Ramberg-Bäcklund reaction relevant to the generation of analogues of this compound.

FeatureDescriptionReference
Reaction Type Rearrangement of α-halo sulfones to alkenes wikipedia.org
Key Intermediate Episulfone wikipedia.org
Driving Force Extrusion of sulfur dioxide wikipedia.org
Stereoselectivity Dependent on base strength organic-chemistry.org
Application Synthesis of cyclic and acyclic alkenes, including strained rings organic-chemistry.org

Further research into the specific application of the Ramberg-Bäcklund reaction on 2-halo-1,3-dithiane 1,1,3,3-tetraoxides is necessary to fully explore its potential for generating novel analogues.

Preparation of Perfluorinated this compound

The synthesis of perfluorinated this compound presents a significant synthetic challenge due to the high reactivity of fluorinated precursors and the demanding conditions required for the exhaustive oxidation of the dithiane ring. Currently, there is limited specific information available in the scientific literature detailing the direct synthesis of this particular perfluorinated compound.

However, insights can be gained from the synthesis of related fluorinated sulfur heterocycles. For instance, the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) with various substrates has been utilized to introduce hexafluoroisopropyl groups into other heterocyclic systems. beilstein-journals.org This highlights a potential strategy where a perfluorinated 1,3-dithiane precursor could be synthesized from highly fluorinated building blocks.

The primary route to this compound involves the oxidation of the parent 1,3-dithiane. This is typically achieved using strong oxidizing agents. While the oxidation of 1,3-dithiane to the 1,3-dioxide is well-documented using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO4), achieving the tetraoxide requires more forcing conditions. rsc.org The use of excess hydrogen peroxide in the presence of a tungsten catalyst, or other powerful oxidants like potassium permanganate (B83412) or ozone, are potential methods for the complete oxidation of the sulfur atoms. organic-chemistry.orglibretexts.org

The synthesis of a perfluorinated 1,3-dithiane precursor would likely involve the reaction of a perfluorinated 1,3-dihalopropane with a sulfur source. The subsequent oxidation of this perfluorinated dithiane to the corresponding 1,1,3,3-tetraoxide would then need to be carried out. The electron-withdrawing nature of the fluorine atoms would significantly decrease the electron density on the sulfur atoms, making them less susceptible to oxidation compared to their non-fluorinated counterparts. Therefore, extremely powerful oxidizing systems would be necessary to achieve the desired tetraoxide.

The table below outlines a plausible, though not yet experimentally verified, synthetic approach to perfluorinated this compound based on known transformations.

StepProposed ReactionReagents and ConditionsKey Considerations
1 Synthesis of Perfluorinated 1,3-DithianeReaction of a perfluorinated 1,3-dihalopropane with a sulfide (B99878) source (e.g., Na2S).High reactivity of perfluorinated starting materials.
2 Oxidation to Perfluorinated 1,1,3,3-TetraoxideStrong oxidizing agents such as excess H2O2 with a tungsten catalyst, or KMnO4 under harsh conditions.The electron-withdrawing effect of fluorine atoms necessitates very strong oxidizing conditions. libretexts.org

Further experimental investigation is required to establish a viable synthetic route to perfluorinated this compound and to fully characterize its properties and reactivity.

Reactivity and Reaction Mechanisms of 1,3 Dithiane 1,1,3,3 Tetraoxide

Anionic Reactivity and Umpolung Chemistry

The concept of "umpolung," or polarity inversion, is central to the reactivity of 1,3-dithiane (B146892) and its derivatives. wikipedia.org In typical carbonyl compounds, the carbon atom is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the polarity of this carbon can be reversed, transforming it into a nucleophilic center upon deprotonation. wikipedia.orgegyankosh.ac.in This strategy, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that would otherwise be challenging to achieve. wikipedia.orgorganic-chemistry.org The resulting lithiated 1,3-dithiane acts as a masked acyl anion, capable of reacting with a variety of electrophiles. egyankosh.ac.inorganic-chemistry.org

The stability of the carbanion formed at the C-2 position of the 1,3-dithiane ring is a key factor in its utility. This stability is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length, which help to delocalize the negative charge. organic-chemistry.orgresearchgate.net It is important to note that d-orbitals are not considered to be significantly involved in this stabilization. organic-chemistry.org

Generation and Behavior of 2-Lithio-1,3-dithiane-1,1,3,3-tetraoxide Equivalents

While the focus is on the tetraoxide, the foundational chemistry is built upon the behavior of 2-lithio-1,3-dithiane. This species is typically generated by treating 1,3-dithiane or its 2-substituted derivatives with a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. egyankosh.ac.inorganic-chemistry.org The acidity of the C-2 protons (pKa ≈ 31) allows for their abstraction by such strong bases. youtube.com

The resulting 2-lithio-1,3-dithiane is a powerful nucleophile. researchgate.netquimicaorganica.org These solutions are generally colorless, with the exception of 2-vinyl and 2-phenyl substituted analogs which are yellow, and can be stable for weeks at -20°C under an inert atmosphere. researchgate.net At room temperature, decomposition can occur through proton abstraction from the solvent rather than a carbenoid pathway. researchgate.net

An alternative and often faster method for generating 2-lithio-1,3-dithianes, especially those with substituents that might not withstand the direct metalation conditions, is through tin-lithium transmetalation of 2-trimethylstannyl- or 2,2-bis(trimethylstannyl)-1,3-dithiane. researchgate.net This process is rapid even at -78°C. researchgate.net

The reactivity of the oxidized form, specifically 2-lithio-1,3-dithiane-1,3-dioxide, has been explored. For instance, its reaction with trialkylboranes followed by oxidation can lead to the formation of carboxylic acids, indicating a migration of an alkyl group from boron to the carbon of the dithiane ring. cardiff.ac.uk

Electrophilic Capture Reactions and C-C Bond Formation

The synthetic power of 2-lithio-1,3-dithiane and its derivatives lies in their reactions with a wide array of electrophiles, leading to the formation of new carbon-carbon bonds. quimicaorganica.orgscribd.com These reactions are fundamental to the Corey-Seebach reaction. organic-chemistry.org

Common electrophiles that readily react with 2-lithio-1,3-dithianes include:

Alkyl Halides: Primary alkyl halides are effective electrophiles, leading to the formation of 2-alkyl-1,3-dithianes. organic-chemistry.org Benzenesulfonates of primary alcohols have also been shown to react smoothly. organic-chemistry.org

Carbonyl Compounds (Aldehydes and Ketones): Reaction with aldehydes and ketones yields α-hydroxy carbonyl compounds after hydrolysis of the dithiane. organic-chemistry.orgscribd.com

Epoxides: Ring-opening of epoxides by 2-lithio-1,3-dithiane provides β-hydroxy carbonyl compounds after hydrolysis. organic-chemistry.orgscribd.com

Acid Chlorides and Esters: These reactions can lead to the formation of dicarbonyl compounds. youtube.comscribd.com

Nitriles: Nucleophilic addition to nitriles, followed by hydrolysis, can also produce dicarbonyl compounds. scribd.com

Carbon Dioxide: Carboxylation of 2-lithio-1,3-dithiane with CO2, followed by hydrolysis, can produce α-keto carboxylic acids. youtube.com

Nitroarenes: The reaction with nitroarenes can result in conjugate addition products. researchgate.net

The subsequent hydrolysis of the resulting 2-substituted-1,3-dithiane is a crucial step to unmask the carbonyl functionality. organic-chemistry.org This is often accomplished using reagents like mercury(II) salts. organic-chemistry.orgyoutube.com

Below is a table summarizing the outcomes of various electrophilic capture reactions with 2-lithio-1,3-dithiane equivalents.

ElectrophileInitial Product (after reaction with 2-lithio-1,3-dithiane)Final Product (after hydrolysis)
Alkyl Halide2-Alkyl-1,3-dithianeKetone
Aldehyde/Ketone2-(1-Hydroxyalkyl)-1,3-dithianeα-Hydroxy ketone
Epoxide2-(2-Hydroxyalkyl)-1,3-dithianeβ-Hydroxy ketone
Acid Chloride2-Acyl-1,3-dithiane1,2-Diketone
Ester2-Acyl-1,3-dithiane1,2-Diketone
Nitrile2-(1-Iminoalkyl)-1,3-dithianeDicarbonyl compound
Carbon Dioxide2-Carboxy-1,3-dithiane saltα-Keto carboxylic acid

Cycloaddition Reactions

Diels-Alder Reactivity as Advanced Dienophiles

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. ucalgary.camasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. ucalgary.ca While information specifically on 1,3-dithiane 1,1,3,3-tetraoxide as a dienophile is limited in the provided search results, the oxidized sulfur groups would act as strong electron-withdrawing groups, suggesting it would be a highly reactive dienophile.

Ketene dithioacetals, which can be derived from 2-vinyl-1,3-dithianes, can act as heterodienophiles in Diels-Alder reactions. uwindsor.ca This suggests that derivatives of 1,3-dithiane can participate in cycloaddition reactions.

Deprotection and Functional Group Interconversion Strategies

The term "deprotection" for this compound is fundamentally different from its application to 1,3-dithianes. While 1,3-dithianes are widely used as protecting groups for carbonyl compounds and are cleaved under specific oxidative or hydrolytic conditions, the tetraoxide is a highly stable cyclic disulfone. The strong C-S bonds in the sulfone are resistant to the conventional deprotection methods used for thioacetals. Therefore, strategies for C-S bond cleavage in the tetraoxide rely on reductive pathways rather than typical chemoselective hydrolysis.

Chemoselective Cleavage Methodologies

Standard chemoselective cleavage methods that are effective for 1,3-dithianes, such as those using mercuric salts, N-halosuccinimides, or mild oxidants, are ineffective for this compound. The electron-poor nature and high oxidation state of the sulfur atoms in the disulfone render them non-nucleophilic and resistant to electrophilic attack that initiates cleavage in thioacetals. Cleavage of the robust carbon-sulfur bonds in the tetraoxide necessitates potent reductive conditions, which are discussed as reductive desulfonylation pathways.

Reductive Desulfonylation Pathways

Reductive desulfonylation is the primary strategy for the cleavage of the carbon-sulfur bonds in this compound. This process removes the sulfonyl groups, effectively breaking down the ring structure. While specific studies on the parent this compound are limited, pathways can be inferred from the known reactivity of acyclic and other cyclic sulfones.

Classical methods for desulfonylation involve harsh reagents such as sodium amalgam (Na/Hg) or Raney nickel. A more modern and milder approach involves transition-metal catalysis. For instance, a titanium(III)-catalyzed reductive desulfonylation has been shown to be effective for cleaving the C-S bond in α-sulfonylated ketones and nitriles. This method, which can be catalytic, proceeds via a homolytic C-S bond cleavage induced by a single-electron transfer from the Ti(III) species. Given the structure of this compound, where methylene (B1212753) groups are alpha to two sulfonyl groups, such a catalytic system is a plausible pathway for its reductive decomposition.

Table 2: Potential Reductive Desulfonylation Strategies
Reagent/SystemReaction TypeApplicability Notes
Titanium(III) CatalysisTransition-metal-catalyzed radical C-S cleavageA modern, milder method applicable to α-sulfonyl compounds.
Samarium(II) Iodide (SmI₂)Single-electron transfer reductionPowerful reducing agent for sulfones, though requires stoichiometric amounts.
Sodium Amalgam (Na/Hg)Dissolving metal reductionClassical but harsh conditions, often requiring protic solvents.
Raney Nickel (Ra-Ni)Heterogeneous catalytic hydrogenation/reductionClassic method for C-S bond hydrogenolysis.

Reactions with Organometallic Reagents and Stereoselective Outcomes

The two sulfonyl groups in this compound significantly acidify the protons at the C2 position, facilitating their removal by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion. This carbanion can then react with various electrophiles.

While direct studies on the tetraoxide are scarce, research on the closely related trans-1,3-dithiane-1,3-dioxide provides significant insight. Metalation of the dioxide followed by reaction with an aldehyde yields alcohol products as a mixture of diastereomers. In another example, the reaction of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with a trialkylborane resulted in the migration of one alkyl group from the boron to the C2 carbon, displacing the chloride. However, a second migration to displace a sulfenate group was not observed. This suggests that the sulfonyl groups of the tetraoxide would be even more resistant to acting as leaving groups in similar rearrangements.

Stereochemical Control and Diastereoselectivity in Dithiane 1,1,3,3-tetraoxide Transformations

The six-membered ring of this compound adopts a stable chair conformation. This defined geometry plays a crucial role in directing the stereochemical outcome of reactions at the C2 position. When the C2 carbanion is generated, subsequent reactions with electrophiles can proceed with a high degree of diastereoselectivity, dictated by the steric hindrance and electronic properties of the ring.

Evidence from the analogous trans-1,3-dithiane-1,3-dioxide supports this principle. The reaction of its C2-lithiated form with an aldehyde produces the corresponding alcohol as a mixture of two diastereoisomers in a ratio of approximately 1:2. This demonstrates that the axial and equatorial approaches of the electrophile to the planar carbanion are electronically and sterically distinct, leading to a preference for one diastereomer over the other. Similar stereocontrol is expected for the tetraoxide, making it a potentially useful scaffold for stereoselective synthesis.

Advanced Spectroscopic Characterization of 1,3 Dithiane 1,1,3,3 Tetraoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed conformational and electronic analysis of 1,3-dithiane (B146892) 1,1,3,3-tetraoxide.

Long-range proton-proton coupling constants (⁴JHH) provide valuable insights into the stereochemical arrangement and hyperconjugative interactions within the six-membered ring of 1,3-dithiane 1,1,3,3-tetraoxide. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent antibonding orbital. In the context of this molecule, the key interactions are between C-H bonding orbitals and S-O or C-S antibonding orbitals. These interactions are highly dependent on the dihedral angle between the coupled protons and the intervening bonds, making ⁴JHH a sensitive probe of molecular conformation. The magnitude of these couplings can reveal the preferred chair or twist-boat conformations and the orientation of the sulfonyl groups.

One-bond carbon-proton coupling constants (¹JCH) are significantly influenced by stereoelectronic effects, which arise from the spatial arrangement of orbitals. In cyclic systems like this compound, the magnitude of ¹JCH can differ for axial and equatorial protons due to hyperconjugative interactions. electronicsandbooks.com For instance, the interaction between a lone pair on a heteroatom and the antibonding orbital of an adjacent C-H bond (n → σ*C-H) can influence the ¹JCH value. In the case of the sulfone, the diminished electron-donating ability of the σC-SO₂ orbitals compared to σC-S orbitals in the parent dithiane significantly alters these effects. electronicsandbooks.com This leads to observable differences in the ¹JCH values for the axial and equatorial C-H bonds at various positions in the ring, a phenomenon sometimes referred to as the Perlin effect. electronicsandbooks.com O-sulfation has been observed to increase ¹JCH values by up to 6 Hz in related systems. nih.gov

Table 1: Representative ¹JCH Coupling Constants in Cyclic Systems This table is illustrative and provides a general comparison. Actual values for this compound may vary based on experimental conditions.

Position Axial/Equatorial ¹JCH (Hz)
C2 Axial ~129
C2 Equatorial ~141
C4, C6 Axial Varies
C4, C6 Equatorial Varies
C5 Axial Varies
C5 Equatorial Varies

The chemical shifts of both protons (¹H) and carbons (¹³C) in this compound are highly sensitive to its three-dimensional structure. The oxidation of the sulfur atoms to sulfones significantly deshields the adjacent protons and carbons. The chair conformation is generally the most stable, and the axial and equatorial protons exhibit distinct chemical shifts. Axial protons are typically found at a different chemical shift compared to their equatorial counterparts due to anisotropic effects from the C-C and C-S bonds. The electronegative sulfonyl groups exert a strong influence, causing downfield shifts for nearby nuclei. Conformational averaging or the presence of multiple conformations in equilibrium can be studied by observing changes in chemical shifts at different temperatures. mdpi.com

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity within the this compound molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the proton network within the six-membered ring.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances. mdpi.com

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity across the sulfur atoms and for assigning quaternary carbons, if any were present. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry and conformation of the molecule, for example, by distinguishing between axial and equatorial protons based on their spatial proximity to other protons in the ring. mdpi.com

Table 2: General ¹H and ¹³C NMR Data for 1,3-Dithiane Derivatives Note: Chemical shifts are highly dependent on the solvent and specific substitutions. The data for the tetraoxide will differ significantly from the parent dithiane due to the presence of the sulfonyl groups.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 Varies C-2: Varies
H-4, H-6 (axial) Varies C-4, C-6: Varies
H-4, H-6 (equatorial) Varies
H-5 (axial) Varies C-5: Varies
H-5 (equatorial) Varies

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound.

Electrospray ionization (ESI) is a soft ionization technique that allows the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. wikipedia.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is selected and fragmented, can provide structural information. A characteristic fragmentation pathway for sulfones involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This fragmentation can be diagnostic for the presence of a sulfone moiety. researchgate.net The study of these fragmentation patterns helps to confirm the structure of the molecule and can be used to differentiate it from isomeric compounds. acs.org

Tandem Mass Spectrometry (MS/MS) for Mechanistic and Structural Investigations

While direct experimental Tandem Mass Spectrometry (MS/MS) data for this compound is not extensively documented in readily available literature, its fragmentation behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation patterns of cyclic sulfones. cdnsciencepub.comtandfonline.comresearchgate.net MS/MS serves as a powerful tool for structural elucidation by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. uwo.ca

The fragmentation of sulfones under electron impact is often characterized by rearrangement to sulfinate esters and subsequent cleavage. tandfonline.com A primary and characteristic fragmentation pathway for sulfones is the elimination of sulfur dioxide (SO₂). cdnsciencepub.comresearchgate.net Given the presence of two sulfone groups in this compound, sequential loss of SO₂ molecules is a highly probable fragmentation route.

The fragmentation process for this compound would likely begin with the ionization of the molecule to form the molecular ion, [C₄H₈O₄S₂]⁺•. This would be followed by a series of fragmentation steps. The cyclic nature of the compound can lead to complex fragmentation pathways and potential ring-opening mechanisms. nih.gov

Proposed Fragmentation Pathway:

A plausible fragmentation pathway initiated by electron ionization would involve the following steps:

Loss of SO₂: The molecular ion first loses a molecule of sulfur dioxide, a common fragmentation for sulfones, leading to a radical cation. researchgate.net

Second SO₂ Loss: The resulting fragment may then lose the second molecule of sulfur dioxide.

Ring Cleavage: Fragmentation of the remaining hydrocarbon ring structure would lead to smaller charged species.

The predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been computationally determined for various adducts of this compound. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ (m/z 184.99368) is 128.8 Ų. uni.lu

Below is a data table detailing the potential primary fragment ions of this compound in an MS/MS experiment.

Table 1: Predicted MS/MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Ion Formula Proposed Structure/Description
184[C₄H₈O₄S₂]⁺•Molecular Ion
120[C₄H₈O₂S]⁺•Fragment after loss of one SO₂ molecule
56[C₄H₈]⁺•Fragment after loss of two SO₂ molecules (Butene radical cation)
41[C₃H₅]⁺Allyl cation, a common hydrocarbon fragment

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov Although a specific experimental IR spectrum for this compound is not widely published, its characteristic absorption bands can be accurately predicted based on the functional groups present in its structure. researchgate.net

The most prominent and diagnostic signals in the IR spectrum of this compound arise from the two sulfone (SO₂) groups. acs.org Sulfones exhibit two characteristic, strong absorption bands corresponding to symmetric and asymmetric stretching vibrations of the S=O bonds. researchgate.net

Asymmetric SO₂ Stretching: This vibration typically appears in the range of 1350–1300 cm⁻¹.

Symmetric SO₂ Stretching: This vibration is found in the 1160–1120 cm⁻¹ region. researchgate.net

The table below summarizes the expected vibrational modes and their predicted frequency ranges for this compound.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric C-H StretchingMethylene (B1212753) (CH₂)2950–2900Medium
Symmetric C-H StretchingMethylene (CH₂)2900–2850Medium
Asymmetric SO₂ StretchingSulfone (SO₂)1350–1300Strong
CH₂ Bending (Scissoring)Methylene (CH₂)~1465Medium-Weak
Symmetric SO₂ StretchingSulfone (SO₂)1160–1120Strong
C-S StretchingThioether (within sulfone)800-600Medium-Weak

Theoretical and Computational Investigations of 1,3 Dithiane 1,1,3,3 Tetraoxide

Quantum Chemical Calculations (DFT, NBO, MP2 Methods)

Quantum chemical calculations serve as powerful tools to elucidate the intricate details of molecular structure and bonding that are not always accessible through experimental means. Methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Møller-Plesset perturbation theory (MP2) are frequently employed to model and understand the behavior of molecules like 1,3-dithiane (B146892) 1,1,3,3-tetraoxide and its analogues.

The electronic structure of 1,3-dithiane 1,1,3,3-tetraoxide is dominated by the presence of four highly polar sulfur-oxygen bonds and two sulfur-carbon bonds within the sulfonyl groups (SO₂). These groups are strongly electron-withdrawing, which leads to a significant polarization of the electron density within the molecule. The methylene (B1212753) group at the C2 position, situated between the two sulfonyl groups, is particularly affected, leading to highly polarized and acidic C-H bonds.

In the related compound, 2-(dimethylphosphinoyl)-1,3-dithiane-1,1,3,3-tetraoxide, theoretical analysis confirms that a substantial positive charge is acquired by the C-H bonds adjacent to the sulfonyl groups. This polarization is a key feature of the molecule's electronic landscape and dictates its reactivity. The bonding within the sulfonyl group itself involves a complex interplay of sigma and pi contributions, with participation from sulfur's d-orbitals being a topic of continued discussion, though modern bonding models often emphasize polar covalent bonding and hyperconjugation.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding based on the topology of the electron density, ρ(r). A key aspect of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these points, such as the value of the electron density itself (ρ_bcp) and its Laplacian (∇²ρ_bcp), reveal the nature of the chemical bond.

For the axial conformer of 2-(dimethylphosphinoyl)-1,3-dithiane-1,1,3,3-tetraoxide, theoretical analysis using QTAIM has been instrumental. This analysis has identified bond critical points not only for the conventional covalent bonds but also for non-covalent interactions that are crucial for stabilizing certain conformations. Specifically, a bond path and a corresponding BCP have been located between the phosphoryl oxygen atom of the dimethylphosphinoyl group and the axial hydrogens on the C4 and C6 atoms of the dithiane ring. The presence of these BCPs provides definitive evidence of a stabilizing hydrogen-bonding interaction (P=O···H-C). The electron density at these critical points quantifies the strength of this interaction, which is crucial for understanding the conformational preferences of the molecule.

Hyperconjugation is a stabilizing stereoelectronic interaction involving the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In molecules containing sulfonyl groups, hyperconjugation plays a significant role in determining structure and stability. These interactions can be effectively quantified using Natural Bond Orbital (NBO) analysis, which calculates the second-order perturbation energy (E²) between donor and acceptor orbitals.

The anomeric effect describes the thermodynamic preference for an axial conformation of an electronegative substituent at the carbon atom adjacent to a heteroatom in a heterocyclic ring, contrary to what would be expected from steric hindrance. This effect is a result of stabilizing hyperconjugative interactions.

Conformational Analysis and Energy Landscape Mapping

The six-membered ring of this compound, like cyclohexane (B81311), is not planar and exists in various conformations, with the chair form being the most stable. The introduction of substituents on the ring leads to the possibility of axial and equatorial isomers, and the energy difference between these conformers determines the conformational equilibrium.

The relative stability of axial and equatorial conformers is a balance between sterically unfavorable 1,3-diaxial interactions and stabilizing stereoelectronic effects like the anomeric effect or other non-covalent interactions.

In the case of 2-(dimethylphosphinoyl)-1,3-dithiane-1,1,3,3-tetraoxide, computational studies have provided a quantitative measure of the relative stabilities of its conformers. Theoretical calculations estimate that the axial conformer (4-ax) is significantly more stable than the equatorial conformer (4-eq), with the axial form being lower in energy by approximately 5.0 kcal/mol. This pronounced preference for the axial position is in stark contrast to analogous cyclohexane systems where an equatorial substituent is heavily favored due to steric hindrance. The primary reason for the enhanced stability of the axial conformer in this dithiane derivative is the intramolecular hydrogen bonding between the phosphoryl oxygen and the syn-diaxial hydrogens at the C4 and C6 positions, as confirmed by electron density analysis.

Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

The crystal structure of this compound has been determined, providing precise data on bond lengths and angles. The molecule adopts a chair conformation. The methylene group at the C2 position, situated between the two sulfur atoms, possesses highly polarized hydrogen atoms due to the strong electron-withdrawing nature of the adjacent sulfonyl groups. Similarly, the methylene groups at C4 and C6, each adjacent to one sulfone group, also exhibit polarized C-H bonds.

These polarized hydrogen atoms can participate in weak C–H⋯O interactions. While most documented C–H⋯O contacts for this molecule are intermolecular, contributing to the crystal packing, the molecular geometry allows for the possibility of stabilizing intramolecular interactions. Specifically, short non-bonded distances between axial or equatorial hydrogens and the oxygen atoms of the sulfone groups can be computationally investigated. These interactions, though weak, can influence the conformational preferences and vibrational frequencies of the molecule.

Analysis of the crystal structure reveals a complex network of C–H⋯O contacts, though none are reported as being particularly short or indicative of strong, linear hydrogen bonds. The interactions are often bifurcated or involve multiple neighbors. The primary stabilizing forces appear to be a summation of numerous weak, diffuse interactions rather than a single dominant intramolecular bond.

Selected Intramolecular Distances and Angles in this compound

Data derived from crystallographic studies, illustrating the molecular geometry that forms the basis for analyzing potential weak intramolecular interactions.

ParameterDescriptionTypical Value (Å or °)
S-C Bond LengthDistance between sulfur and adjacent carbon atoms in the ring.~1.8 Å
S-O Bond LengthDistance between sulfur and oxygen atoms in the sulfone groups.~1.4 Å
C-C Bond LengthDistance between carbon atoms in the dithiane ring.~1.5 Å
C-S-C AngleAngle within the dithiane ring involving a sulfur atom.~112°
O-S-O AngleAngle between the two oxygen atoms of a sulfone group.~118°

Computational Simulation of Spectroscopic Parameters (e.g., NMR Coupling Constants)

The computational simulation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants (J-couplings), is a powerful tool for the structural elucidation of molecules like this compound. While specific computational studies focused solely on this molecule are not extensively documented in the literature, the methodologies for such simulations are well-established.

The primary method for calculating NMR parameters is based on Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) approach. This method has proven effective for a wide range of organic molecules. However, calculations involving sulfur-containing heterocycles can present challenges, sometimes leading to less satisfactory agreement with experimental data compared to simpler organic compounds. The presence of sulfur atoms, with their multiple lone pairs and d-orbitals, requires careful selection of basis sets to accurately model the electronic environment.

For this compound, computational methods could be used to predict:

¹H and ¹³C Chemical Shifts: To assign the signals observed in experimental spectra to specific atoms in the molecule. The chemical shifts of the protons on C2, C4/C6, and C5 are expected to be significantly different due to the varying proximity to the electron-withdrawing sulfone groups.

Vicinal Coupling Constants (³JHH): These couplings are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. Simulating these constants can provide detailed insight into the ring's conformation, such as the degree of puckering in the chair form. For instance, the coupling between axial and equatorial protons on adjacent carbons would be expected to differ significantly from that between two axial or two equatorial protons.

Computational Methods for NMR Parameter Simulation

A summary of common theoretical approaches applicable to the study of this compound.

MethodParameter CalculatedTypical Application
GIAO-DFTChemical Shifts (¹H, ¹³C)Assigning spectral peaks and confirming molecular structure.
DFT with specific functionals (e.g., B3LYP)Spin-Spin Coupling Constants (J-couplings)Determining dihedral angles and confirming stereochemistry.
Karplus Equation ParametrizationDihedral Angles from ³JHHRefining the three-dimensional solution-state conformation.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling provides a virtual laboratory to investigate the reaction mechanisms of this compound at the molecular level. While specific mechanistic studies on this compound are sparse, the computational techniques are broadly applied to related sulfones and heterocyclic systems. These studies typically use DFT to map out potential energy surfaces for proposed reaction pathways.

Key applications of computational modeling in elucidating reaction mechanisms for this molecule would include:

Acidity and Deprotonation: The protons on the C2 carbon, flanked by two sulfone groups, are highly acidic. Computational models can calculate the pKa of these protons and model the structure and stability of the resulting carbanion. This is crucial for understanding its reactivity as a nucleophile in reactions like alkylations or aldol-type additions.

Transition State Searching: For any proposed reaction, computational methods can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactants and products. This allows for the detailed mapping of the entire reaction pathway, including the identification of any intermediates.

Radical Reactions: Sulfones can participate in radical reactions. Computational studies can model the homolytic cleavage of bonds and the subsequent reactions of the resulting radicals, providing insight into reaction pathways initiated by light or radical initiators. For example, theoretical investigations could explore the desulfonylation process under various conditions.

Such computational analyses are invaluable for rationalizing experimentally observed outcomes and for predicting the feasibility of new, unexplored reactions involving this compound.

Influence of External Electric Fields on Reactivity and Electronic Properties

The application of an external electric field (EEF) is an emerging concept in chemistry for controlling reaction rates and selectivity, and its theoretical effects on a polar molecule like this compound can be significant. The two sulfone groups create a large molecular dipole moment, making the molecule susceptible to perturbation by an EEF.

Computational studies on the effects of EEFs generally show that:

Reaction Catalysis and Inhibition: An EEF can catalyze or inhibit a reaction depending on its orientation relative to the "reaction axis" (the direction of electron density rearrangement during the reaction). For a reaction involving this compound, such as the deprotonation at C2, an EEF aligned to stabilize the developing negative charge on the carbanionic transition state would lower the activation barrier and accelerate the reaction. Conversely, an opposing field would inhibit it.

Changes in Electronic Properties: An EEF can alter the electronic structure of the molecule. Theoretical calculations could predict a reduction in the HOMO-LUMO gap, which generally correlates with enhanced chemical reactivity. The field can polarize the electron density, potentially making certain sites more susceptible to nucleophilic or electrophilic attack.

Geometric and Spectroscopic Shifts: A strong EEF can induce changes in bond lengths and angles. Furthermore, it can cause shifts in spectroscopic signatures, such as infrared absorption frequencies, which could be predicted computationally.

Computational studies on related cyclic sulfones, such as fluorinated sulfolane derivatives, have explored how structural modifications influence electronic properties like oxidation potential. Similarly, applying an EEF in a computational model of this compound would provide a theoretical framework for understanding how its reactivity and electronic character could be externally modulated.

Crystallographic and Supramolecular Analysis of 1,3 Dithiane 1,1,3,3 Tetraoxide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has been instrumental in determining the precise three-dimensional arrangement of atoms in 1,3-dithiane (B146892) 1,1,3,3-tetraoxide.

In the crystalline state, 1,3-dithiane 1,1,3,3-tetraoxide adopts a chair conformation. The crystal structure has been determined to be monoclinic with the space group Pn. iucr.orgiucr.org The unit cell parameters are a = 4.9472(5) Å, b = 9.9021(10) Å, c = 7.1002(7) Å, and β = 91.464(3)°, with two molecules per unit cell (Z=2). iucr.orgiucr.org The molecule's conformation is characterized by the positioning of its constituent atoms, with specific atoms designated as axial or equatorial to the ring structure. iucr.orgiucr.org An ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing illustrates the molecule with atom labels, where suffixes 'a' and 'e' denote axial and equatorial positions, respectively. iucr.orgiucr.org

Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₄H₈O₄S₂
Formula Weight184.23
Crystal SystemMonoclinic
Space GroupPn
a (Å)4.9472 (5)
b (Å)9.9021 (10)
c (Å)7.1002 (7)
β (°)91.464 (3)
Volume (ų)347.95 (6)
Z2

The bond lengths and angles within the this compound molecule are consistent with those expected for a cyclic disulfone. iucr.org The geometry is comparable to that of its isomer, 1,4-dithiane (B1222100) 1,1,4,4-tetraoxide, with minor distortions attributable to the different placement of the sulfonyl groups within the six-membered ring. iucr.org The chair conformation of the dithiane ring is a key feature of its structure.

Intermolecular Interactions and Crystal Packing Motifs.iucr.orgiucr.org

The crystal packing of this compound is primarily dictated by a complex network of C-H…O hydrogen bonds. iucr.orgiucr.org The molecules arrange themselves into two stacks that run parallel to the a-axis of the unit cell. iucr.orgiucr.org Within these stacks, the molecules are separated by one translation distance along the a-axis. iucr.org

The presence of sulfone groups leads to the polarization of adjacent methylene (B1212753) hydrogen atoms, making them capable of forming C-H…O hydrogen bonds. iucr.orgiucr.org The crystal structure of this compound is characterized by a multitude of these C-H…O contacts. iucr.orgiucr.org The stacking arrangement involves interactions between the axial hydrogen atoms of one molecule and the axial oxygen atoms of an adjacent molecule within the same stack. iucr.orgiucr.org However, none of these specific contacts are exceptionally short, with all being greater than 2.4 Å. iucr.org

While C-H…O hydrogen bonds are the dominant intermolecular forces, the close packing of molecules in the crystal suggests the presence of van der Waals interactions. In a related derivative, 2-methoxymethyl-1,3-dithiane 1,1,3,3-tetraoxide, crystal packing is stabilized by both van der Waals forces and short intermolecular C-H⋯O contacts. researchgate.net However, for the parent this compound, specific mentions of C-H...π or π-π stacking interactions are not prominent in the primary crystallographic reports, with the focus remaining on the extensive C-H…O hydrogen bonding network.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts.

While not explicitly detailed for the parent this compound in the provided search results, Hirshfeld surface analysis is a powerful tool for quantitatively evaluating intermolecular interactions in molecular crystals. This method was applied to a related compound, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, to illustrate the prevalence of weak C—H⋯S hydrogen bonds and short S⋯O contacts. nih.gov The analysis involves mapping the close contacts on the Hirshfeld surface and generating two-dimensional fingerprint plots to visualize and quantify the different types of intermolecular interactions. nih.gov Such an analysis for this compound would provide a detailed quantitative breakdown of the C-H…O contacts and any other significant non-covalent interactions contributing to the crystal packing.

Exploration of Polymorphism and Solid-State Structural Variability of this compound

The solid-state structure of this compound has been primarily characterized through single-crystal X-ray diffraction studies. An in-depth analysis of the available scientific literature reveals a detailed understanding of its crystalline architecture, while also highlighting a notable absence of reported polymorphism for this compound.

Based on current research, this compound is not known to exhibit polymorphism. Extensive database searches and a review of crystallographic literature have not yielded evidence of different crystalline forms of this compound under various conditions. The focus of structural analysis has been on the detailed characterization of a single monoclinic crystal form.

The crystal structure of this compound has been determined to be monoclinic. nih.govresearchgate.net The molecules arrange themselves in a highly ordered, three-dimensional lattice. This arrangement is primarily governed by a complex network of intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions arise due to the highly polarized hydrogen atoms on the methylene groups adjacent to the sulfone groups. nih.govresearchgate.net

The crystal packing is characterized by the formation of molecular stacks parallel to the a-axis of the unit cell. nih.govresearchgate.net Within these stacks, the molecules are separated by one translation distance along the a-axis. nih.govresearchgate.net The stability of this stacking arrangement is attributed to interactions between the axial hydrogen atoms of one molecule and the axial oxygen atoms of an adjacent molecule. nih.govresearchgate.net

The bond distances and angles within the this compound molecule are comparable to those found in the related compound 1,4-dithiane 1,1,4,4-tetraoxide, with minor distortions due to the different placement of the sulfonyl groups within the six-membered ring. nih.govresearchgate.net One intriguing aspect of the crystal structure is that despite the molecule possessing mirror symmetry, it crystallizes in a non-centrosymmetric, polar space group, a phenomenon that remains a subject of scientific inquiry. nih.gov

The table below summarizes the key crystallographic data for this compound.

Parameter Value
Chemical FormulaC₄H₈O₄S₂
Crystal SystemMonoclinic
Space GroupPn
a (Å)4.9472 (5)
b (Å)9.9021 (10)
c (Å)7.1002 (7)
β (°)91.464 (3)
Z2

Applications in Advanced Organic Synthesis

Utilization as Carbon Synthons in Complex Molecule Construction

The transformation of an electrophilic carbonyl carbon into a nucleophilic center, termed "umpolung," is a powerful strategy for carbon-carbon bond formation. 1,3-Dithiane (B146892) is a classic precursor to such synthons. The oxidation to 1,3-dithiane 1,1,3,3-tetraoxide profoundly alters the properties and utility of this scaffold as a source of carbon building blocks.

The concept of using 1,3-dithiane as a masked acyl anion is a foundational principle in organic synthesis, introduced by Corey and Seebach. researchgate.net Deprotonation of a 2-substituted 1,3-dithiane at the C2 position with a strong base like n-butyllithium generates a nucleophilic carbanion. youtube.com This carbanion, an acyl anion equivalent, can then react with various electrophiles. scribd.com Subsequent hydrolysis of the dithiane moiety reveals a ketone, effectively accomplishing a nucleophilic acylation. youtube.com

In the case of This compound , the two sulfonyl groups drastically increase the acidity of the C2 protons. The pKa of the C2 proton in the parent 1,3-dithiane is approximately 31, necessitating the use of very strong bases for deprotonation. youtube.com In contrast, the protons alpha to a sulfonyl group are significantly more acidic. Consequently, the C2 protons of this compound can be removed with much weaker bases. The resulting carbanion is highly stabilized by the two adjacent sulfonyl groups, which delocalize the negative charge.

This stabilized anion can undergo reactions with electrophiles, such as aldehydes and alkyl halides, in a manner analogous to traditional dithiane chemistry but with modified reactivity and conditions. For example, reactions of lithiated trans-1,3-dithiane-1,3-dioxide with aldehydes are known to produce the corresponding alcohol adducts. cardiff.ac.uk This demonstrates the "umpolung" character of the oxidized dithiane ring, where the C2 carbon acts as a nucleophile.

The parent 1,3-dithiane can serve as a formaldehyde (B43269) anion equivalent when the C2 position is unsubstituted. uwindsor.ca Deprotonation followed by reaction with an electrophile and subsequent hydrolysis yields an aldehyde. youtube.com Furthermore, successive deprotonation and alkylation steps allow 1,3-dithiane to function as a methylene (B1212753) dianion equivalent, enabling the formation of a quaternary carbon center upon hydrolysis. uwindsor.ca

For This compound , the enhanced acidity of both C2 protons makes it a viable candidate for use as a methylene dianion equivalent. The sequential removal of the two protons with a base would generate a dianion, stabilized by the adjacent sulfonyl groups. This dianion could, in principle, react with two equivalents of an electrophile.

However, the utility of the tetraoxide scaffold truly diverges from the parent dithiane in the subsequent transformations. While hydrolysis to a ketone is the standard unmasking step for dithianes, the extreme stability of the disulfone moiety makes this transformation challenging. Instead, the chemistry of sulfones, particularly the Julia-Kocienski olefination, provides a more synthetically useful pathway. organic-chemistry.orgnih.gov In this context, after alkylation, the entire C(SO₂)₂ group can be eliminated to form a carbon-carbon double bond. This positions this compound not just as a masked carbonyl but as a progenitor for olefins.

1,3-Dithianes are considered powerful C1 synthons. researchgate.net They allow for the introduction of a single carbon atom (originally from formaldehyde) that can be functionalized and later revealed as a carbonyl or a methylene group. youtube.comuwindsor.ca

This compound also functions as a C1 building block. After deprotonation and reaction with an electrophile, it introduces a C1 unit that is flanked by two sulfonyl groups. This structure is not typically hydrolyzed but is instead used in olefination reactions. The Julia-Kocienski olefination and its variants utilize sulfones to construct alkenes. organic-chemistry.orgdntb.gov.ua In a similar fashion, an alkylated this compound can react with a carbonyl compound, and subsequent elimination steps would lead to the formation of an alkene, effectively transferring the alkylated C1 unit.

The use of dithianes as C2 building blocks is more characteristic of 1,4-dithianes. However, the chemistry of this compound allows for a novel C2-type application. If the initial tetraoxide is derived from an aldehyde other than formaldehyde, the C2 position will bear a substituent (R). Deprotonation and reaction with a second electrophile (E), followed by an elimination reaction (e.g., a Julia-type olefination), would result in an alkene where the original C2 carbon and its substituent (R) are incorporated into the new double bond along with the electrophile (E). This represents a sophisticated method for constructing highly substituted olefins.

Strategic Employment as Carbonyl Protecting Groups (with emphasis on deprotection complexities)

A primary application of 1,3-dithianes is the protection of carbonyl groups in aldehydes and ketones. nih.gov The resulting thioacetals are exceptionally stable under both acidic and basic conditions, a key advantage in multistep syntheses. nih.gov

The deprotection of 1,3-dithianes, however, can be challenging and often requires harsh or toxic reagents. organic-chemistry.org Common methods involve the use of heavy metal salts like mercury(II) chloride, which acts as a soft electrophile with a high affinity for sulfur. youtube.comlookchem.com Oxidative methods using reagents such as o-iodoxybenzoic acid (IBX) or hydrogen peroxide with an iodine catalyst have also been developed as milder alternatives. organic-chemistry.orglookchem.com

Deprotection Method for 1,3-Dithianes Reagents Key Features Reference(s)
Heavy Metal-Assisted HydrolysisHgCl₂/H₂OTraditional, effective but toxic. youtube.comnih.gov
Oxidative Cleavage30% H₂O₂ / I₂Milder, neutral conditions, avoids heavy metals. lookchem.comscribd.com
Oxidative Cleavageo-Iodoxybenzoic acid (IBX)Neutral conditions, often used in water. organic-chemistry.org
Solid-State DeprotectionHg(NO₃)₂·3H₂OFast, solvent-free, but uses mercury. nih.gov

When This compound is considered as a protecting group, the chemical landscape changes dramatically. The disulfone functionality is exceptionally robust and resistant to the conditions typically used for thioacetal cleavage. The sulfur atoms in a sulfone are in a high oxidation state (S-VI) and are no longer soft nucleophiles, rendering reagents like Hg(II) ineffective. The C-S bonds are significantly stronger and less prone to hydrolysis.

This extreme stability makes this compound a very poor choice for a conventional carbonyl protecting group, as its removal to regenerate the parent carbonyl is synthetically impractical. Any application of this scaffold in synthesis must therefore leverage the reactivity of the sulfone groups themselves, typically towards elimination, rather than envisioning it as a temporary mask for a carbonyl that will be later revealed. Studies on related dithiane dioxides have shown that the sulfenate group is a poor leaving group, further highlighting the difficulty of cleaving the C-S bonds in these oxidized systems. cardiff.ac.uk

Contributions to the Total Synthesis of Natural Products and Complex Molecular Architectures

The use of 1,3-dithiane chemistry has been instrumental in the total synthesis of numerous complex natural products, where it is employed for both carbonyl protection and C-C bond formation via umpolung. researchgate.netuwindsor.ca

In retrosynthetic analysis, the 1,3-dithiane group is recognized as a synthon for a carbonyl group or its nucleophilic equivalent. uwindsor.ca This allows for strategic bond disconnections that would otherwise be considered illogical (i.e., involving two nucleophilic centers).

The This compound scaffold introduces a different set of strategic possibilities in retrosynthesis. Instead of being a disconnection for a carbonyl group, it is more appropriately viewed as a precursor to a carbon-carbon double bond via a Julia-Kocienski-type olefination.

A retrosynthetic analysis incorporating this scaffold would identify an alkene as the target for disconnection. The disconnection would break the double bond, leading back to two fragments: a carbonyl compound and a disulfone-stabilized carbanion (derived from the alkylated this compound).

Retrosynthetic Strategy Comparison:

Scaffold Target Functional Group Retrosynthetic Disconnection Forward Reaction
1,3-DithianeKetone/AldehydeC-C bond adjacent to carbonylAlkylation of lithiated dithiane, then hydrolysis
This compound AlkeneC=C double bondAlkylation of tetraoxide, then Julia-Kocienski type olefination

This approach allows for the construction of complex alkenes, including dienes and other unsaturated systems, with potential for high stereocontrol, as is characteristic of modern olefination reactions. nih.govfigshare.com Therefore, the integration of the this compound moiety in synthesis planning shifts the focus from carbonyl chemistry to the strategic formation of olefins, providing a powerful and distinct tool for assembling complex molecular architectures.

Stereoselective Applications in Asymmetric Synthesis

The oxidized dithiane framework has been ingeniously exploited in asymmetric synthesis, where the sulfur atoms, particularly in their partially oxidized state as sulfoxides, can act as chiral auxiliaries. While the tetraoxide itself is achiral, its synthetic precursors, chiral 1,3-dithiane 1-oxides, are pivotal in establishing stereocenters.

The asymmetric oxidation of a 2-substituted 1,3-dithiane using reagents like the Sharpless catalyst system (Ti(OPri)4–diethyl L-(+)-tartrate–tert-butyl hydroperoxide) can produce chiral 1,3-dithiane 1-oxides with high enantiomeric excess. rsc.org For instance, the oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane yields the corresponding (1S,2S)-1-oxide with high diastereoselectivity and moderate enantioselectivity. rsc.org The degree of stereocontrol is highly dependent on the substituent at the C2 position. rsc.org

These optically active sulfoxides can then direct subsequent reactions. The stereochemistry of the sulfoxide (B87167) group influences the approach of electrophiles to the C2 carbanion, leading to the formation of one diastereomer in preference to the other. For example, α,β-unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides undergo highly diastereoselective conjugate addition reactions with lithium organocuprate reagents. researchgate.net This methodology allows for the creation of new stereocenters with a high degree of control, which is fundamental in the synthesis of enantiomerically pure natural products and pharmaceuticals. researchgate.net

Another approach involves the asymmetric synthesis of α-amino-1,3-dithianes through the reaction of 2-lithio-1,3-dithiane with chiral N-phosphonyl imines. nih.gov This umpolung (polarity inversion) reaction proceeds with excellent diastereoselectivity, providing a direct route to chiral α-amino carbonyl compounds after hydrolysis of the dithiane group. nih.gov The chiral phosphonyl group on the imine acts as a powerful chiral auxiliary, directing the nucleophilic attack of the dithiane anion. nih.gov

Table 1: Examples of Stereoselective Reactions Involving Oxidized Dithiane Scaffolds

Precursor/ReagentChiral Auxiliary/MethodReaction TypeProduct TypeStereoselectivityReference
2-Substituted 1,3-dithianeSharpless Asymmetric OxidationOxidationChiral 1,3-Dithiane 1-oxide>99% ee (for specific substrates) rsc.org
α,β-Unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxideInternal Sulfoxide GroupConjugate Addition3,3-Disubstituted KetonesHigh Diastereomeric Ratios researchgate.net
2-Lithio-1,3-dithianeChiral N-phosphonyl imineNucleophilic Additionα-Amino 1,3-dithianes>99:1 dr nih.gov

Generation of Highly Functionalized Organic Intermediates

This compound is an exceptional precursor for generating highly functionalized organic intermediates. The two sulfonyl groups render the C2 protons significantly acidic (pKa ≈ 11 in DMSO), allowing for easy deprotonation with common bases like n-butyllithium to form a stabilized C2 carbanion. uwindsor.ca This carbanion, an equivalent of a formaldehyde dianion, is a potent nucleophile that reacts readily with a wide array of electrophiles. uwindsor.ca

The reaction of the lithiated tetraoxide with various electrophiles introduces diverse functional groups at the C2 position, creating versatile synthetic building blocks.

Reaction with Alkyl Halides: Simple alkylation with primary alkyl halides proceeds efficiently to form 2-alkyl-1,3-dithiane 1,1,3,3-tetraoxides. Sequential deprotonation and alkylation can be performed to yield 2,2-dialkylated derivatives. uwindsor.ca

Reaction with Carbonyl Compounds: The anion adds to aldehydes and ketones to form β-hydroxy-1,3-dithiane 1,1,3,3-tetraoxides. scribd.com These adducts are valuable intermediates, as the dithiane tetraoxide moiety can be subsequently removed or transformed to reveal a carbonyl group or other functionalities.

Reaction with Epoxides: Ring-opening of epoxides by the dithiane anion yields γ-hydroxy derivatives, providing a three-carbon extension and a hydroxyl group for further manipulation. scribd.com

Reaction with Trialkylboranes: More complex transformations can be achieved, such as the reaction of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with trialkylboranes. This reaction results in the migration of an alkyl group from the boron to the carbon, displacing the chloride. Subsequent oxidation yields a carboxylic acid, demonstrating a method for chain extension and functional group interconversion. cardiff.ac.uk

Table 2: Reactions of Lithiated this compound with Electrophiles

ElectrophileIntermediate Product StructureResulting Functional GroupReference
Alkyl Halide (R-X)2-Alkyl-1,3-dithiane 1,1,3,3-tetraoxideAlkyl uwindsor.ca
Aldehyde (RCHO)β-Hydroxy-1,3-dithiane 1,1,3,3-tetraoxideSecondary Alcohol scribd.com
Epoxideγ-Hydroxy-1,3-dithiane 1,1,3,3-tetraoxidePrimary/Secondary Alcohol scribd.com
Trioctylborane (with 2-chloro derivative)Alkyl migration intermediateCarboxylic Acid (after oxidation) cardiff.ac.uk

These reactions underscore the role of this compound as a powerful tool for carbon-carbon bond formation and the generation of densely functionalized molecules that are primed for subsequent synthetic transformations.

Application in the Synthesis of Diverse Heterocyclic Compounds

The functionalized intermediates derived from this compound are excellent starting points for the construction of various heterocyclic systems. The dithiane tetraoxide moiety can be considered a masked dicarbonyl or related functional group, which can be unveiled and cyclized in a later step.

One established strategy involves using β-keto 1,3-dithianes, which can be prepared through various methods. These masked 1,3-dicarbonyl systems are precursors to a range of oxygen-containing heterocycles. scribd.com For example, the functional groups introduced by reacting the lithiated tetraoxide can be designed to participate in intramolecular cyclization reactions. An intermediate bearing a hydroxyl group (from reaction with an epoxide) and an ester could be cyclized to form a lactone.

Furthermore, the sulfonyl groups themselves can participate in or influence cyclization reactions. For instance, the chemistry can be extended to the synthesis of sulfur-containing heterocycles. While direct participation of the sulfonyl groups of the tetraoxide in cycloadditions is not widely documented, related sulfonyl compounds are known to be involved in such reactions. For example, 1,3-dipolar cycloadditions are a powerful method for synthesizing five-membered heterocycles. wikipedia.orgmdpi.com The functionalized intermediates from the dithiane tetraoxide can be converted into dipolarophiles or, in some cases, precursors to 1,3-dipoles, which then undergo cycloaddition to build heterocyclic rings like isoxazolidines or triazoles. mdpi.com

A more direct application involves the transformation of the dithiane ring itself. For example, ring-expansion strategies applied to related sulfur-containing heterocycles have been used to synthesize larger rings like thiepanes (seven-membered rings). rsc.org The highly functionalized nature of the intermediates derived from this compound makes them amenable to such skeletal rearrangements, providing access to a diverse array of heterocyclic structures that are often challenging to synthesize via other methods.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The primary route to 1,3-dithiane (B146892) 1,1,3,3-tetraoxide involves the oxidation of its precursor, 1,3-dithiane. Current research focuses on enhancing the sustainability and efficiency of this two-step process.

Precursor Synthesis: The synthesis of the 1,3-dithiane precursor from carbonyl compounds and 1,3-propanedithiol (B87085) is well-established. organic-chemistry.org However, modern approaches are moving away from toxic solvents and harsh acid catalysts. Green chemistry principles are being applied through methods like microwave-assisted synthesis in the absence of a solvent, which dramatically reduces reaction times to as little as five minutes. researchgate.net The use of reusable, solid acid catalysts like bentonitic clay or tungstate (B81510) sulfuric acid further promotes environmentally benign procedures with high yields and simple work-ups. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for 1,3-Dithiane Precursor

Method Catalyst/Reagents Solvent Key Advantages
Conventional Brønsted or Lewis Acids Toluene, Benzene Well-established, versatile
Microwave-Assisted Bentonitic Clay (optional) Solvent-free Rapid reaction times (5 min), eco-friendly
Green Catalyst Tungstate Sulfuric Acid Solvent-free High yields, simple work-up, reusable catalyst researchgate.net
Aqueous Media Copper bis(dodecyl sulfate) Water Avoids organic solvents, high chemoselectivity organic-chemistry.org

Discovery of Unprecedented Reactivity Profiles

The unique electronic nature of 1,3-dithiane 1,1,3,3-tetraoxide, particularly the C2 position, is the focal point for discovering new chemical transformations.

The two powerful electron-withdrawing sulfonyl groups render the methylene (B1212753) protons at the C2 position (situated between the sulfur atoms) highly acidic. iucr.org This is evidenced by its ¹H NMR spectrum, which shows a distinct singlet for these protons at a downfield shift of 5.238 ppm (in DMSO-d₆). iucr.org This inherent acidity makes the C2 carbon a prime site for deprotonation to form a stabilized carbanion. While the reactivity of the parent 1,3-dithiane anion is a cornerstone of "umpolung" chemistry, the reactivity of the anion of the fully oxidized tetraoxide is a field ripe for exploration. researchgate.net

Future research is expected to harness this acidity for novel C-C bond-forming reactions. The stabilized carbanion could serve as a unique nucleophile, potentially exhibiting different reactivity and selectivity profiles compared to its dithiane counterpart. Furthermore, studies on related, less-oxidized species like 2-substituted-1,3-dithiane-1,3-dioxides have shown reactivity with organoboranes, involving alkyl migrations. cardiff.ac.uk This suggests that the tetraoxide could participate in complex rearrangements and migrations, leading to the development of unprecedented synthetic methodologies. The sulfone groups themselves, typically stable, could be explored as potential leaving groups under specific conditions, further expanding the synthetic utility of the molecule.

Advancements in Predictive Modeling for Rational Design in Synthesis

Computational chemistry and predictive modeling are becoming indispensable tools for understanding and forecasting the behavior of molecules like this compound.

Structural and Electronic Analysis: High-resolution crystal structure data provides the foundation for computational models. For this compound, X-ray crystallography has determined a monoclinic crystal system (space group Pn) and has been used to analyze the complex network of intermolecular C—H⋯O contacts that contribute to its high melting point. iucr.orgiucr.org These experimental data are used to benchmark and validate theoretical models. Computational tools can then be used to calculate properties that are difficult to measure experimentally, such as predicted collision cross-section values for mass spectrometry analysis. uni.lu

Predicting Reactivity and Guiding Synthesis: The next frontier is the use of predictive modeling for rational design. By calculating parameters like bond dissociation energies, electrostatic potential maps, and the energies of reaction intermediates and transition states, chemists can:

Predict the most likely sites of reaction.

Estimate the acidity of protons and the stability of corresponding carbanions.

Model the interaction of the molecule with different reagents and catalysts.

Screen for potential, yet-undiscovered, reaction pathways.

This in-silico approach can significantly reduce the amount of empirical experimentation required, accelerating the discovery of novel reactivity profiles (as discussed in 8.2) and the design of tailored architectures (8.4).

Table 2: Selected Physicochemical and Predicted Properties

Property Value/Type Source
Molecular Formula C₄H₈O₄S₂ uni.lu
Monoisotopic Mass 183.9864 Da uni.lu
Crystal System Monoclinic iucr.org
Space Group Pn iucr.org
Melting Point 583 K (310 °C) iucr.org
Decomposition Temp. ~623 K (350 °C) iucr.org
Predicted XlogP -0.8 uni.lu
Predicted CCS [M+H]⁺ 128.8 Ų uni.lu

Design and Synthesis of Tailored 1,3-Dithiane Tetraoxide Architectures for Specific Applications

The synthesis of substituted this compound derivatives allows for the fine-tuning of its physical and chemical properties for specific applications. Research in this area involves installing functional groups onto the core ring structure.

This can be achieved by either functionalizing the 1,3-dithiane precursor prior to oxidation or by developing methods to directly functionalize the tetraoxide ring. The synthesis and crystal structure of 2-Methoxymethyl-1,3-dithiane 1,1,3,3-tetraoxide has been reported, demonstrating that such tailored architectures are readily accessible. jst.go.jp

The strategic placement of substituents can be used to:

Modulate Acidity and Reactivity: Adding electron-donating or withdrawing groups can further tune the acidity of the C2 protons.

Introduce Reactive Handles: Installing groups like halides, alcohols, or amines provides sites for subsequent chemical modification or for anchoring the molecule to surfaces or polymers.

Control Solid-State Packing: Altering the substitution pattern can influence the intermolecular forces, allowing for the engineering of crystal structures with desired properties.

The goal is to move beyond the parent compound and create a library of derivatives designed for targeted functions, such as chiral auxiliaries in asymmetric synthesis, building blocks for complex molecule synthesis, or functional monomers for advanced materials.

Exploration of Applications in Advanced Materials Science, particularly Polysulfones

The inherent properties of the this compound scaffold make it a promising candidate for the development of advanced materials, most notably high-performance polymers like polysulfones.

Polysulfones are a class of thermoplastic polymers known for their exceptional toughness, stability, and high-temperature resistance. The sulfone group (-SO₂-) is the defining feature of these materials. The structure of this compound, containing a geminal disulfone unit within a stable six-membered ring, presents a unique opportunity for polymer science.

Key properties that make it an attractive building block include:

High Thermal Stability: The compound exhibits a remarkably high melting point of 310 °C and a decomposition temperature of approximately 350 °C, indicating a very stable core structure suitable for high-temperature applications. iucr.org

Chemical Resistance: The sulfone groups are generally resistant to oxidation and hydrolysis.

Potential for Difunctionalization: The acidic C2 protons and the protons on the C4/C6 carbons offer potential sites for creating difunctional monomers necessary for step-growth polymerization.

Future research will likely focus on synthesizing difunctional derivatives of this compound that can act as monomers. By reacting these monomers with appropriate co-monomers, novel polysulfones with the dithiane tetraoxide unit incorporated into the polymer backbone could be created. These new materials could potentially exhibit enhanced thermal stability, improved mechanical properties, and unique processing characteristics compared to existing polysulfones.

Q & A

Q. Table 1: Key Crystallographic Parameters for 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-Tetraoxide

ParameterValueSource
Space groupP 1
R factor0.037
Dihedral angle (aryl)20.4°
Centroid–centroid distance3.54–3.84 Å

Q. Table 2: Synthetic Conditions for Derivatives

ConditionOptimization OutcomeSource
Aldehyde stoichiometry6.1 equiv → 77.6% yield
Solvent systemToluene → 95% purity
Catalyst (KF)0.15 equiv → reduced side products

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